19R-羟基-PGF2α

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

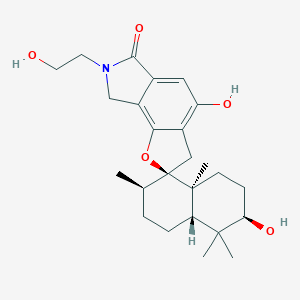

19R-hydroxy-PGF2alpha is a prostaglandin F2alpha (PGF2α) metabolite . It has been researched for its various biological properties.

Synthesis Analysis

19R-hydroxy-PGF2alpha is a metabolite of Prostaglandin F2α formed via ω-1 hydroxylase activity . Prostaglandins are enzymatically derived from fatty acids and are produced by all nucleated cells, except lymphocytes .Molecular Structure Analysis

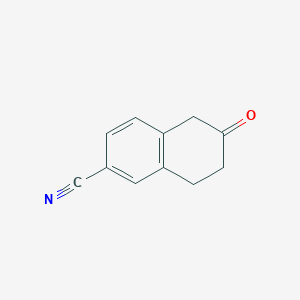

The molecular formula of 19R-hydroxy-PGF2alpha is C20H34O6 . It contains a total of 60 bonds, including 26 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, and 4 secondary alcohols .Physical And Chemical Properties Analysis

The exact mass of 19R-hydroxy-PGF2alpha is 370.23554 . It contains 26 heavy atoms, 1 ring, 0 aromatic rings, 12 rotatable bonds, a Van der Waals molecular volume of 387.02, a topological polar surface area of 118.22, 5 hydrogen bond donors, 6 hydrogen bond acceptors, and a logP of 3.16 .科学研究应用

诱导分娩

前列腺素F2α,19R-羟基-PGF2α是它的变体,在医学上被用于诱导分娩 . 它被用于维持收缩并引发子宫肌层缺血,以加速分娩并防止大量出血 .

治疗子宫感染

前列腺素F2α也用于治疗家畜的子宫感染 . 它在黄体期,如果子宫没有发生受精卵着床,则在催产素的刺激下由子宫产生 .

黄体溶解

前列腺素F2α作用于黄体,引起黄体溶解,形成白体并停止孕酮的产生 . PGF2α的作用取决于黄体膜上的受体数量 .

子宫内膜异位症

在子宫内膜异位症患者中发现PGF2α同种型8-iso-PGF2α含量显着增加,因此是子宫内膜异位症相关氧化应激的潜在因果关系 .

作用机制

PGF2α通过与前列腺素F2α受体结合发挥作用。 它在子宫中响应催产素水平升高而释放,并刺激黄体溶解活性和催产素的释放 .

合成

2012年,描述了一种简明且高度立体选择性的PGF2α全合成 . 该合成仅需七步,比Corey和Cheng最初的17步合成有了巨大改进 <a data-citationid="6088cb

作用机制

Target of Action

The primary target of 19®-Hydroxy prostaglandin F2alpha is the Prostaglandin F2α receptor (FP) . This receptor is a part of the G protein-coupled receptors (GPCRs) family and is required for female reproductive function such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Mode of Action

19®-Hydroxy prostaglandin F2alpha interacts with its target, the FP receptor, to promote the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . This interaction induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats .

Biochemical Pathways

The compound is a part of the eicosanoid class of fatty acids . Eicosanoids, including prostaglandin (PG) E2, PGD2, prostacyclin (PGI2), thromboxane A2 (TxA2), and PGF2α, are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting in a paracrine or autocrine manner .

Pharmacokinetics

The compound’s molecular weight of 37048 and its logP value of 316 suggest that it may have good bioavailability, as these properties are within the range typically associated with good absorption and distribution in the body.

Result of Action

The action of 19®-Hydroxy prostaglandin F2alpha results in the promotion of cardiac myocyte hypertrophy and cardiac growth . This is achieved through the upregulation of c-fos, ANF, and alpha-skeletal actin expression in cardiomyocytes .

生化分析

Biochemical Properties

19®-Hydroxy prostaglandin F2alpha plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it is an ω-1 hydroxylase metabolite of PGF2α found in human semen .

Cellular Effects

The effects of 19®-Hydroxy prostaglandin F2alpha on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, through the FP receptor, PGF2α promotes expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .

Molecular Mechanism

The mechanism of action of 19®-Hydroxy prostaglandin F2alpha is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 19®-Hydroxy prostaglandin F2alpha change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 19®-Hydroxy prostaglandin F2alpha vary with different dosages in animal models .

Metabolic Pathways

19®-Hydroxy prostaglandin F2alpha is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

19®-Hydroxy prostaglandin F2alpha is transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of 19®-Hydroxy prostaglandin F2alpha and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 19R-hydroxy-PGF2alpha involves the conversion of prostaglandin F2alpha (PGF2alpha) to 19R-hydroxy-PGF2alpha through a series of reactions.", "Starting Materials": [ "Prostaglandin F2alpha (PGF2alpha)", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Diethyl ether (C2H5)2O", "Acetic anhydride (C4H6O3)" ], "Reaction": [ "PGF2alpha is reduced to PGF2alpha alcohol using NaBH4 in methanol.", "The resulting PGF2alpha alcohol is then treated with HCl to form PGF2alpha aldehyde.", "The PGF2alpha aldehyde is then reacted with NaBH4 in methanol to form PGF2alpha alcohol.", "The PGF2alpha alcohol is then treated with NaOH to form 19R-hydroxy-PGF2alpha.", "The 19R-hydroxy-PGF2alpha is purified using diethyl ether and acetic anhydride." ] } | |

CAS 编号 |

64625-53-2 |

分子式 |

C20H34O6 |

分子量 |

370.5 g/mol |

IUPAC 名称 |

7-[(1R,2R,3R,5S)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-19,21-24H,3,5-10,13H2,1H3,(H,25,26)/t14-,15+,16-,17-,18+,19-/m1/s1 |

InChI 键 |

UBWZMPMLSDJDSU-MJJLTSLDSA-N |

手性 SMILES |

C[C@H](CCC[C@@H](C=C[C@H]1[C@@H](C[C@@H]([C@@H]1CC=CCCCC(=O)O)O)O)O)O |

SMILES |

CC(CCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O)O |

规范 SMILES |

CC(CCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O)O |

同义词 |

19(R)-hydroxy PGF2α |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)

![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)